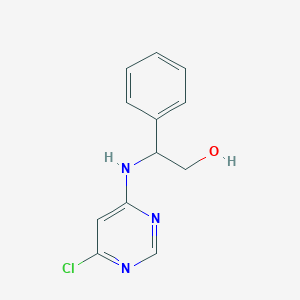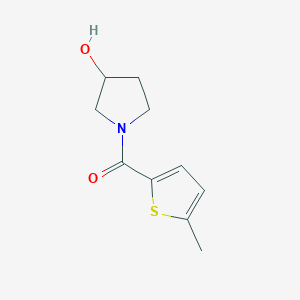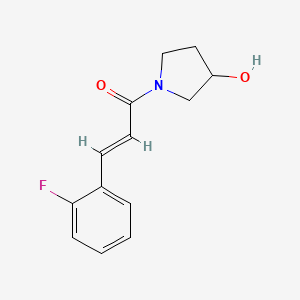![molecular formula C11H20N2O3 B1468691 1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1341622-50-1](/img/structure/B1468691.png)
1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives involves asymmetric Michael addition reactions of carboxylate-substituted enones . Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Carboxylic acids, such as “1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid”, are versatile organic compounds used in various areas of organic synthesis . They can participate in a variety of organic reactions, including substitution, elimination, and oxidation .
Nanotechnology
Carboxylic acids are used in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This could potentially apply to “1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid” as well.
Polymers
In the field of polymers, carboxylic acids have applications as monomers, additives, and catalysts . Given its structure, “1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid” could potentially be used in similar applications.
Drug Discovery
The pyrrolidine ring, a component of “1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .
Synthesis of Bioactive Compounds
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are used in the synthesis of bioactive molecules with target selectivity . “1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid” could potentially be used in similar synthetic strategies.
Enantioselective Synthesis
Pyrrolidine-3-carboxylic acid derivatives can be synthesized via asymmetric organocatalytic enantioselective Michael addition reactions . This method could potentially be used to synthesize “1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid” derivatives.
Zukünftige Richtungen
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine derivatives, including 1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid, are likely to continue to be important in the development of new drug candidates .
Eigenschaften
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-13(4-2)10(14)8-12-6-5-9(7-12)11(15)16/h9H,3-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAYBDKMGURMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



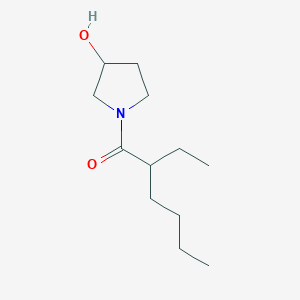
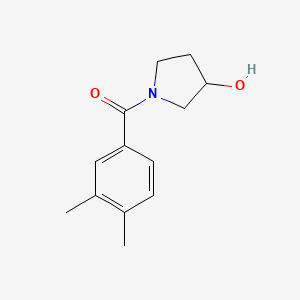
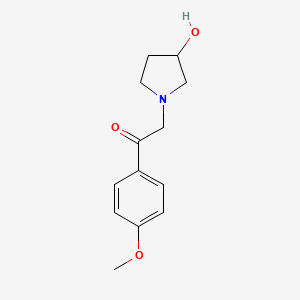




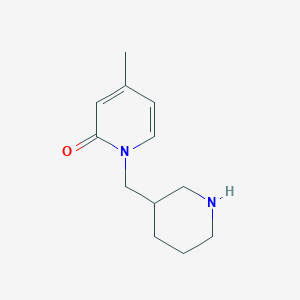
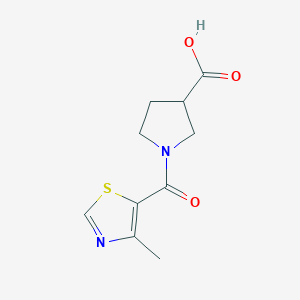
![1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468624.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-3-carboxylic acid](/img/structure/B1468626.png)
